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molecular formula C11H9NO3 B8335664 1,2-Naphthalenedione, 6-methoxy-, 1-oxime

1,2-Naphthalenedione, 6-methoxy-, 1-oxime

Cat. No. B8335664
M. Wt: 203.19 g/mol
InChI Key: PRSOVHMZYRPPGI-UHFFFAOYSA-N
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Patent
US04244966

Procedure details

A solution of sodium nitrite (3.19 g) in water (23.6 ml) is slowly added to a stirring solution of 6-methoxy-2-naphthol [8.0 g, prepared as described in Organic Synthesis 49, 90 (1969)] in acetic acid (46 ml) and water (4.6 ml) at 0° C. The resulting slurry is allowed to stand at room temperature for several hours and diluted with water. The solid is collected, washed, dried and crystallized from methanol to give 6-methoxy-1nitroso-2-naphthol, mp 147°-148° C.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
23.6 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10]2>O.C(O)(=O)C>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([N:1]=[O:3])=[C:12]([OH:17])[CH:11]=[CH:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
23.6 mL
Type
solvent
Smiles
O
Name
Quantity
46 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for several hours
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=C(C2=CC1)N=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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